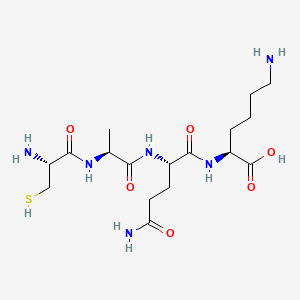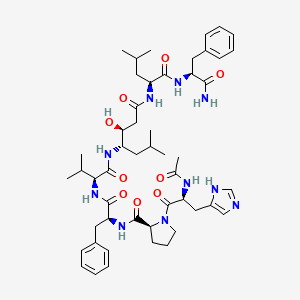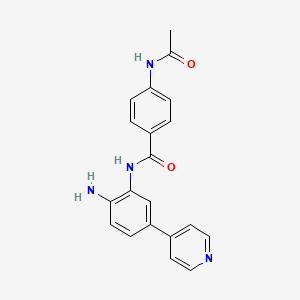
4-acetamido-N-(2-amino-5-pyridin-4-ylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-acetamido-N-(2-amino-5-pyridin-4-ylphenyl)benzamide is a compound known for its significant biological activities, particularly in the field of cancer research. It is a benzamide derivative that has been studied for its potential as an antineoplastic agent, meaning it can inhibit or prevent the proliferation of neoplasms (tumors) .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-N-(2-amino-5-pyridin-4-ylphenyl)benzamide typically involves the condensation of 4-acetamidobenzoic acid with 2-amino-5-pyridin-4-ylphenylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale-up. This includes the use of large-scale reactors, efficient mixing, and temperature control to ensure high yield and purity.
化学反应分析
Types of Reactions
4-acetamido-N-(2-amino-5-pyridin-4-ylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine and acetamido groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or pyridines.
科学研究应用
4-acetamido-N-(2-amino-5-pyridin-4-ylphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in inhibiting histone deacetylases (HDACs), which are enzymes involved in modifying chromatin structure and regulating gene expression.
Medicine: Investigated for its potential as an anticancer agent, particularly in treating solid tumors and leukemia.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical chemistry .
作用机制
The compound exerts its effects primarily by inhibiting histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and reduced gene expression. By inhibiting HDACs, 4-acetamido-N-(2-amino-5-pyridin-4-ylphenyl)benzamide promotes a more relaxed chromatin structure, allowing for increased gene expression, particularly of genes involved in cell cycle arrest and apoptosis (programmed cell death) .
相似化合物的比较
Similar Compounds
Tacedinaline (CI-994): Another HDAC inhibitor with similar structure and function.
Vorinostat (SAHA): A well-known HDAC inhibitor used in cancer therapy.
Belinostat: Another HDAC inhibitor with a broader spectrum of activity.
Uniqueness
4-acetamido-N-(2-amino-5-pyridin-4-ylphenyl)benzamide is unique due to its specific inhibition profile of HDACs and its potential for selective activity against certain types of cancer cells. Its structure allows for modifications that can enhance its efficacy and reduce side effects compared to other HDAC inhibitors .
属性
分子式 |
C20H18N4O2 |
|---|---|
分子量 |
346.4 g/mol |
IUPAC 名称 |
4-acetamido-N-(2-amino-5-pyridin-4-ylphenyl)benzamide |
InChI |
InChI=1S/C20H18N4O2/c1-13(25)23-17-5-2-15(3-6-17)20(26)24-19-12-16(4-7-18(19)21)14-8-10-22-11-9-14/h2-12H,21H2,1H3,(H,23,25)(H,24,26) |
InChI 键 |
BBHURYMVPMFILR-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CC=NC=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,5,7,8-tetrahydroxy-2-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B12380745.png)
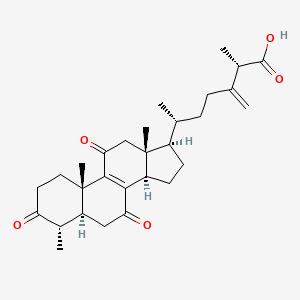

![3-(1H-indazol-5-yl)-N-methyl-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B12380759.png)
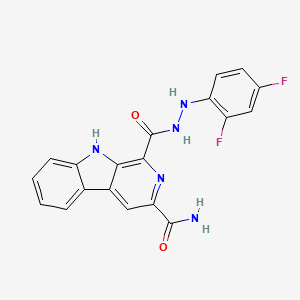
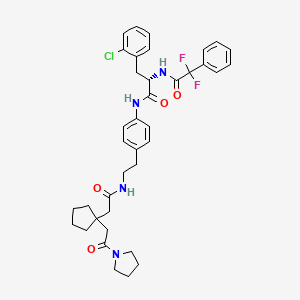

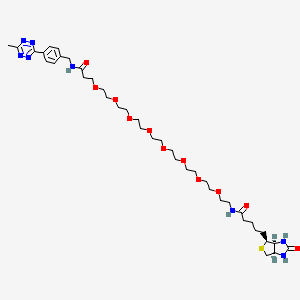

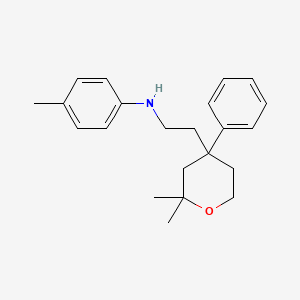
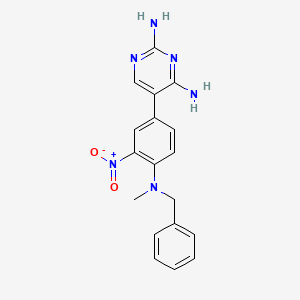
![17-Acetyl-2-(4-methoxyphenyl)-6-methyl-9-oxa-5,7,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaen-4-one](/img/structure/B12380815.png)
